molecular formula C22H15F3N2O2S2 B2958031 N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide CAS No. 478049-99-9

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2958031
CAS No.: 478049-99-9
M. Wt: 460.49
InChI Key: NAHJLJJUWYQBFG-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C22H15F3N2O2S2 and a molecular weight of 460.49. It can be found in various chemical databases .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C22H15F3N2O2S2. Unfortunately, the specific structural details or 3D conformation are not provided in the available resources .

Scientific Research Applications

  • Synthesis and Characterization of Derivatives : This compound has been synthesized and characterized in the context of exploring its potential as an anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent. Specifically, derivatives of this compound have shown promising results in anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls (Ş. Küçükgüzel et al., 2013).

  • Endothelin Antagonists : Research has identified biphenylsulfonamides, closely related to this compound, as novel series of endothelin-A selective antagonists. These compounds have shown potential in improving binding and functional activity, with certain derivatives demonstrating good oral activity in inhibiting endothelin-1 induced pressor effects in animal models (N. Murugesan et al., 1998).

  • Kynurenine 3-Hydroxylase Inhibitors : Benzenesulfonamides, including derivatives of the subject compound, have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase. These inhibitors are significant for their potential in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).

  • Antitumor Activity : Certain derivatives of benzenesulfonamide have been synthesized and evaluated for their in vitro antitumor activity. Some of these compounds exhibited significant activity against non-small cell lung cancer and melanoma cell lines (J. Sławiński & Z. Brzozowski, 2006).

  • Environmental Impact : Studies have also examined the occurrence of benzothiazoles and benzenesulfonamides in the environment, identifying them as emerging organic pollutants with potential toxic effects. This research provides valuable insights into their environmental behavior and removal during sewage treatment (P. Herrero et al., 2014).

  • Genotoxic Potential : Research on N-(benzothiazolyl)sulfonamide Copper(II) Complexes has been conducted to study their ability to cleave DNA and their genotoxic potential on yeast cells (M. González-Álvarez et al., 2006).

  • Antidiabetic Activity : Studies have also explored the antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives, indicating significant lowering of plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model (Hermenegilda Moreno-Díaz et al., 2008).

Mechanism of Action

Properties

IUPAC Name

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O2S2/c23-22(24,25)16-4-3-5-18(14-16)31(28,29)27-17-11-8-15(9-12-17)10-13-21-26-19-6-1-2-7-20(19)30-21/h1-14,27H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHJLJJUWYQBFG-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.